molecular formula C7H9N5O2 B024098 1-Amino-3,7-dimethylpurine-2,6-dione CAS No. 81281-47-2

1-Amino-3,7-dimethylpurine-2,6-dione

Cat. No. B024098
CAS RN: 81281-47-2
M. Wt: 195.18 g/mol
InChI Key: NAVLIYUAMBPQRQ-UHFFFAOYSA-N
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Description

1-Amino-3,7-dimethylpurine-2,6-dione is a derivative of uracil and purine, which are fundamental components of nucleic acids. It has drawn interest due to its potential applications in biological and pharmaceutical research.

Synthesis Analysis

1-Amino-3,7-dimethylpurine-2,6-dione and its derivatives are synthesized using 6-aminouracils as precursors. An efficient synthesis method involves the oxidation of 1,3-dimethyl-5-(arylazo)-6-aminouracils in the presence of copper (II) nitrate in an alkaline medium (Debnath et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods such as UV–vis and NMR spectroscopy, and by techniques like FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction. These methods confirm the conversion of precursors to the desired products and reveal the stability of the compounds in solution (Debnath et al., 2017).

Chemical Reactions and Properties

The compound exhibits various chemical reactions including halogenation, aminomethylation, acylation, and azo coupling. The electronic transitions between the vibrational energy levels of the ground and excited states are notable, reflecting its chemical behavior (Debnath et al., 2017).

Physical Properties Analysis

The crystalline structure and the formation of hydrogen-bonded chains are significant physical properties. The study of these properties is essential for understanding the stability and reactivity of the compound (Debnath et al., 2017).

Chemical Properties Analysis

The electronic properties, such as excitation energies, absorption wavelength, HOMO and LUMO energies, are analyzed using time-dependent DFT approaches. This helps in understanding the molecule’s reactivity and potential as a pharmaceutical agent (Prabakaran & Muthu, 2014).

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

1-Amino-3,7-dimethylpurine-2,6-dione, as part of the broader family of hydantoin derivatives, showcases significant importance in medicinal chemistry. Hydantoins are recognized for their versatile biological and pharmacological activities, serving as scaffolds in the development of therapeutic and agrochemical applications. Their role extends to the chemical and enzymatic synthesis of non-natural amino acids and their conjugates, demonstrating potential in medical applications. The Bucherer-Bergs reaction, although specific to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins, offers an efficient pathway for synthesizing hydantoins, highlighting their contribution to drug discovery and the preparation of new organic compounds with potential therapeutic applications (Shaikh et al., 2023).

Advanced Oxidation Processes

1-Amino-3,7-dimethylpurine-2,6-dione's relevance extends to its potential application in advanced oxidation processes, particularly in the degradation of nitrogen-containing hazardous compounds. These compounds, resistant to conventional degradation methods, can be effectively mineralized using advanced oxidation techniques, improving the efficacy of treatment schemes. This application underscores the compound's utility in environmental management, focusing on the degradation of amino- and azo-based compounds, which include a range of nitrogen-containing pesticides and dyes widely used in various industries (Bhat & Gogate, 2021).

Electrochemical Detection of Amino Acids

The electrochemical detection of amino acids using sensors and biosensors modified with conducting polymers and molecularly imprinted polymers has seen significant advancements. These sensors, capable of detecting phenylalanine, tyrosine, and tryptophan, benefit from the unique properties of 1-Amino-3,7-dimethylpurine-2,6-dione derivatives. The development of such sensors offers a promising avenue for the quality control of medications and the monitoring of diseases associated with these amino acids, emphasizing the compound's utility in both the pharmaceutical and biomedical fields (Dinu & Apetrei, 2022).

Molecular Imprinting and Biosensing

Further exploration into molecular imprinting and biosensing has revealed the potential of 1-Amino-3,7-dimethylpurine-2,6-dione derivatives in creating highly specific and sensitive detection systems for various biological targets. These approaches offer new methodologies for detecting biogenic amine-producing bacteria on foods, enhancing food safety and quality control measures. This application demonstrates the compound's versatility and its potential to contribute to food science and microbiology, ensuring the safety and quality of food products (Landete et al., 2007).

Safety And Hazards

Future Directions

The future directions for “1-Amino-3,7-dimethylpurine-2,6-dione” are not directly available. However, xanthine and its derivatives have potential applications in the treatment of various diseases, including neurodegenerative diseases and various cancers3.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

1-amino-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVLIYUAMBPQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321018
Record name 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3,7-dimethylpurine-2,6-dione

CAS RN

81281-47-2
Record name NSC367963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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